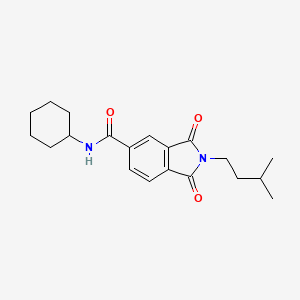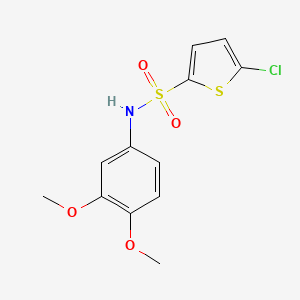
5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential for the treatment of various cancers and autoimmune diseases. In
Wirkmechanismus
5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a key role in the development and activation of immune cells. By inhibiting BTK, 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide prevents the activation of B-cells and other immune cells, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide has been shown to have a high degree of selectivity for BTK, which reduces the risk of off-target effects. It has also been shown to have good oral bioavailability, making it a promising candidate for oral administration. In addition, 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide has a relatively short half-life, which may reduce the risk of toxicity and side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide is its high degree of selectivity for BTK, which makes it a promising candidate for the treatment of various cancers and autoimmune diseases. However, there are also limitations to its use in lab experiments, including the need for further studies to determine the optimal dosing and administration schedule.
Zukünftige Richtungen
There are several potential future directions for the research and development of 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide. These include the exploration of its use in combination with other drugs for the treatment of cancer and autoimmune diseases, as well as the development of new formulations and delivery methods to improve its efficacy and reduce side effects. Further studies are also needed to determine the optimal dosing and administration schedule for 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide, as well as its long-term safety and efficacy in humans.
In conclusion, 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide is a promising small molecule inhibitor that has shown potential for the treatment of various cancers and autoimmune diseases. Its high degree of selectivity for BTK and good oral bioavailability make it a promising candidate for further research and development. However, further studies are needed to determine the optimal dosing and administration schedule, as well as its long-term safety and efficacy in humans.
Synthesemethoden
The synthesis of 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde and 2-chlorothiophene in the presence of a base to form an intermediate product. This intermediate is then reacted with sulfonamide and chlorinating agent to produce the final product, 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide. The synthesis of 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide has been optimized to produce high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. 5-chloro-N-(3,4-dimethoxyphenyl)-2-thiophenesulfonamide has also been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
5-chloro-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S2/c1-17-9-4-3-8(7-10(9)18-2)14-20(15,16)12-6-5-11(13)19-12/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQILIHBMVATFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(phenylsulfonyl)-N'-[1-(4-pyridinyl)ethylidene]-3-piperidinecarbohydrazide](/img/structure/B5702823.png)
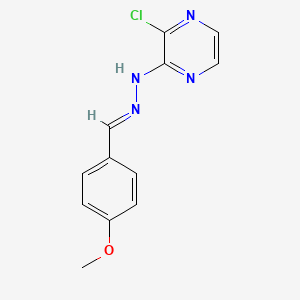
![methyl 4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5702842.png)
![4-[(3,3-diphenylpropanoyl)amino]benzoic acid](/img/structure/B5702850.png)
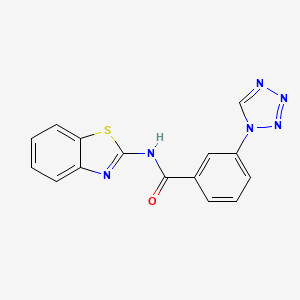
![2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5702857.png)
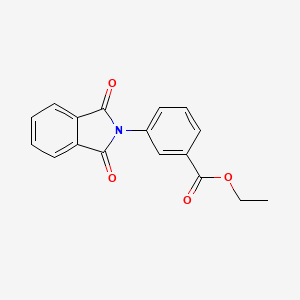
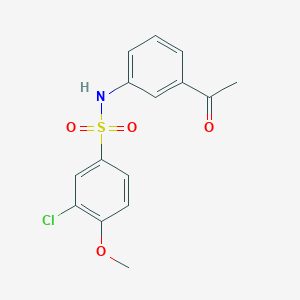
![1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5702867.png)
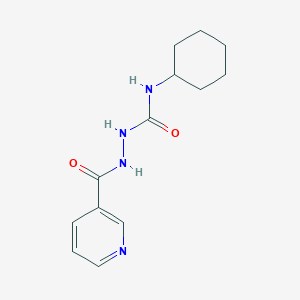
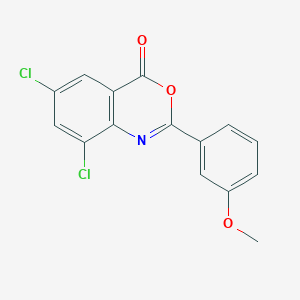
![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)
![3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5702901.png)
